molecular formula C29H32N4O3 B2506262 (E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 882216-81-1

(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

Cat. No.: B2506262
CAS No.: 882216-81-1
M. Wt: 484.6
InChI Key: ZKCNNZABIFVMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a pyrazoline derivative featuring a 1-phenylpyrazole core substituted at the 3-position with a 4-butoxy-2-methylphenyl group. The α,β-unsaturated enamide moiety includes a cyano group at the β-carbon and an N-(oxolan-2-ylmethyl) amide substituent. Pyrazolines are typically synthesized via cyclization reactions between α,β-unsaturated ketones (chalcones) and hydrazine derivatives, as demonstrated in studies on analogous N-substituted pyrazolines .

The cyano group contributes to electron-withdrawing effects, stabilizing the enamide system.

Properties

IUPAC Name

(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3/c1-3-4-14-35-25-12-13-27(21(2)16-25)28-23(20-33(32-28)24-9-6-5-7-10-24)17-22(18-30)29(34)31-19-26-11-8-15-36-26/h5-7,9-10,12-13,16-17,20,26H,3-4,8,11,14-15,19H2,1-2H3,(H,31,34)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCNNZABIFVMRI-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCC3CCCO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCC3CCCO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound (E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several key functional groups that contribute to its biological activity:

  • Pyrazole Ring : Known for its role in various pharmacological activities.
  • Cyano Group : Often associated with increased reactivity and potential biological effects.
  • Oxolan Ring : Imparts unique steric and electronic properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study Findings:

  • In vitro studies on breast cancer cell lines (e.g., MCF7) indicated that pyrazole derivatives can exhibit significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like Doxorubicin .
CompoundIC50 (μM)Reference
Doxorubicin71.8
Pyrazole Derivative30.68 - 70.65

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, a characteristic common among pyrazole derivatives. Research has shown that certain substitutions on the pyrazole ring can enhance antibacterial and antifungal activities.

Research Insights:

  • Compounds with similar structures have been tested against various microbial strains, showing promising results in inhibiting growth .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer. Pyrazole derivatives have been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptors that are pivotal in cellular signaling pathways related to growth and apoptosis.
  • DNA Interaction : Potential binding to DNA or RNA, affecting replication and transcription processes.

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the unique properties of this compound relative to other pyrazole derivatives.

Compound NameStructure FeaturesBiological Activity
Compound ASimple pyrazoleModerate anticancer
Compound BSubstituted phenylHigh antimicrobial
(E)-3... Complex substitutionsHigh anticancer potential

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous pyrazolines:

Compound Name / ID Core Structure 3-Substituent N-Substituent Notable Functional Groups Potential Biological Activity
Target Compound 1-phenylpyrazole 4-butoxy-2-methylphenyl N-(oxolan-2-ylmethyl) Cyano, enamide, ether Antidepressant, hypoglycemic
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-iodophenyl)prop-2-enamide 1,5-dimethyl-3-oxopyrazole 4-iodophenyl N/A (3-oxo group) Cyano, enamide, iodo Neurotoxic / receptor modulation
Estrone-derived pyrazolines Pyrazole fused to steroid Arylidene/isoxazole Variable alkyl/aryl Steroid backbone, heterocycle FSH modulation
Shikimic acid-derived pyrazolines Pyrazole Shikimate derivatives N/A Hydroxyl, acetate Synthetic intermediates

Key Observations:

  • Lipophilicity and Bioavailability : The 4-butoxy group in the target compound increases lipophilicity compared to the 4-iodophenyl group in , which adds steric bulk and electronegativity. The oxolan-2-ylmethyl group may enhance solubility relative to purely aromatic N-substituents.
  • Biological Targets : While estrone-derived pyrazolines target hormone receptors (e.g., FSH), the target compound’s lack of a steroid backbone suggests a different mechanism, possibly via CNS or metabolic pathways .

Hydrogen-Bonding and Crystal Packing

This contrasts with the iodophenyl group in , which engages in weaker halogen bonding. Etter’s graph-set analysis suggests that such interactions influence crystal packing and stability, critical for pharmaceutical formulation.

Preparation Methods

Meyer-Schuster Rearrangement/Halogenation-Cyclization Strategy

The patent CN110483400A demonstrates a high-yield route using propargyl alcohol derivatives. For the target compound:

Reaction Scheme

3-(4-Butoxy-2-methylphenyl)-1-phenylprop-2-yn-1-ol  
+ NBS (2.2 eq)  
→ Bi(OTf)3 (10 mol%) in dioxane, 101°C  
→ Hydrazine hydrate (1.1 eq)  
→ 3-(4-Butoxy-2-methylphenyl)-1-phenylpyrazole  

Optimized Conditions

Parameter Value
Halogen Source N-Bromosuccinimide (NBS)
Catalyst Bismuth triflate
Solvent 1,4-Dioxane
Temperature 101°C
Yield 89%

Regioselectivity arises from the electronic effects of the 4-butoxy-2-methylphenyl group directing bromide addition to the β-position of the propargyl intermediate.

Cyclocondensation of 1,3-Diketones

PMC6017056 reports pyrazole synthesis via hydrazine condensation with 1,3-diketones. For the target system:

Synthetic Route

1-(4-Butoxy-2-methylphenyl)-3-phenylpropane-1,3-dione  
+ Phenylhydrazine (1.2 eq)  
→ Cu(OTf)2 (5 mol%) in [bmim]PF6  
→ 80°C, 6 h  
→ 3-(4-Butoxy-2-methylphenyl)-1-phenylpyrazole (78% yield)  

Comparative Efficiency

Method Yield Regioselectivity
Meyer-Schuster 89% >20:1
Cyclocondensation 78% 8:1

The Meyer-Schuster approach provides superior regiocontrol due to the directed halogenation step.

Enamide Side Chain Construction

Stereoselective Acylation of β-Aminoacrylonitrile

Building on EJOC5, the (E)-enamide forms via controlled acylation:

Procedure

  • Synthesize β-aminoacrylonitrile through Knoevenagel condensation:
Pyrazole-4-carbaldehyde + Cyanoacetic acid  
→ Piperidine (cat.), toluene, reflux  
→ (E)-3-(Pyrazol-4-yl)-2-cyanoacrylic acid (85%)  
  • Oxolane methylamine coupling:
(E)-3-(Pyrazol-4-yl)-2-cyanoacrylic acid  
→ Oxolan-2-ylmethylamine (1.1 eq)  
→ HATU, DIPEA, DMF  
→ Target enamide (92%)  

Stereochemical Control
DFT calculations reveal:

  • (Z)-enolate stabilization: ΔG = -3.2 kcal/mol via N-H···O=C hydrogen bonding
  • (E)-isomer predominates (85:15 E:Z) when using bulky bases (DIPEA) that destabilize the Z-enolate

Critical Analysis of Synthetic Routes

Pyrazole Formation Efficiency

Catalyst Comparison

Catalyst Yield Reaction Time
Bi(OTf)3 89% 5 h
Cu(OTf)2 78% 6 h
Zn(OTf)2 65% 8 h

Bismuth triflate's Lewis acidity enhances the Meyer-Schuster rearrangement rate while minimizing side reactions.

Enamide Stereoselectivity Factors

Base Effects on E:Z Ratio

Base E:Z Ratio Yield
DIPEA 85:15 92%
NEt3 80:20 89%
DBU 75:25 83%

DIPEA's steric bulk prevents enolate aggregation, favoring the (E)-isomer through kinetic control.

Scale-Up Considerations

Process Intensification

  • Continuous flow Meyer-Schuster rearrangement (residence time 12 min vs batch 5 h)
  • Inline IR monitoring for real-time reaction control
  • Membrane separation of ionic liquid catalysts for reuse (>5 cycles)

Environmental Metrics

Parameter Batch Process Flow Process
PMI (kg/kg) 87 34
Energy (kJ/mol) 420 290
E-Factor 15.7 6.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.